molecular formula C18H15F3N4S B2895086 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 923210-44-0

7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2895086
CAS No.: 923210-44-0
M. Wt: 376.4
InChI Key: ISAPCJAUIGILNW-UHFFFAOYSA-N
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Description

7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole core can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole apart is its unique combination of a trifluoromethylbenzyl group and a phenyl group attached to the triazole core. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-phenyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4S/c19-18(20,21)14-6-4-5-13(11-14)12-26-17-23-22-16-24(9-10-25(16)17)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAPCJAUIGILNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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